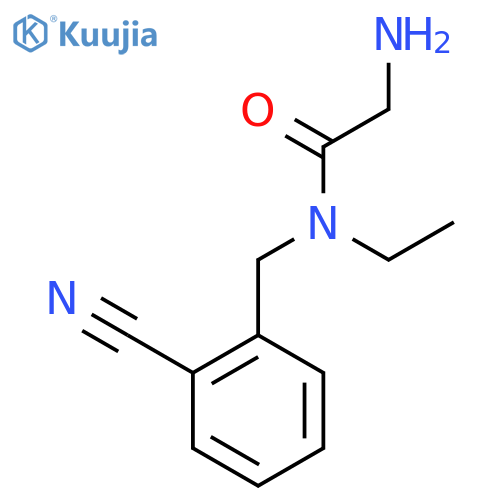

Cas no 1179067-51-6 (2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide)

1179067-51-6 structure

商品名:2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide

CAS番号:1179067-51-6

MF:C12H15N3O

メガワット:217.267002344131

CID:2161775

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-n-(2-cyano-benzyl)-n-ethyl-acetamide

- 2-Amino-N-(2-cyanobenzyl)-N-ethylacetamide

- AM90870

- 2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide

-

- インチ: 1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-6-4-3-5-10(11)7-13/h3-6H,2,8-9,14H2,1H3

- InChIKey: MZXXYAALBVIOOX-UHFFFAOYSA-N

- ほほえんだ: O=C(CN)N(CC)CC1C=CC=CC=1C#N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 281

- トポロジー分子極性表面積: 70.1

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 085643-500mg |

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide |

1179067-51-6 | 500mg |

£320.00 | 2022-03-01 |

2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

1179067-51-6 (2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamide) 関連製品

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量